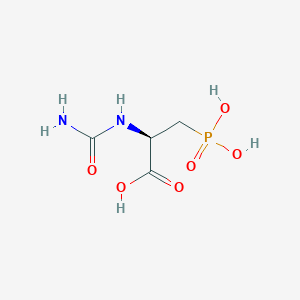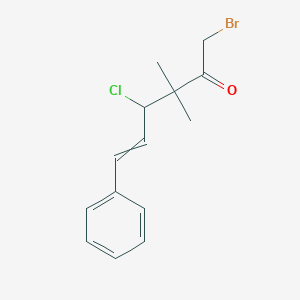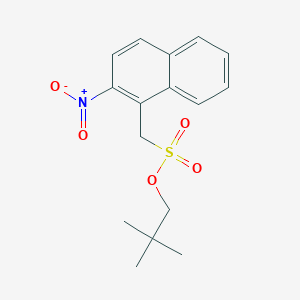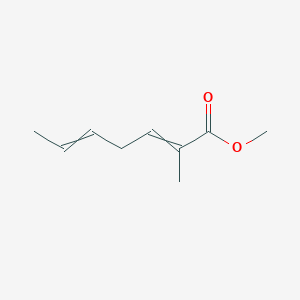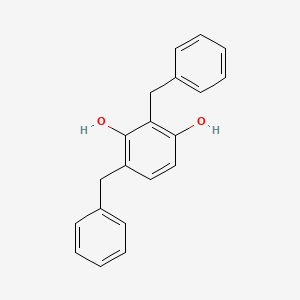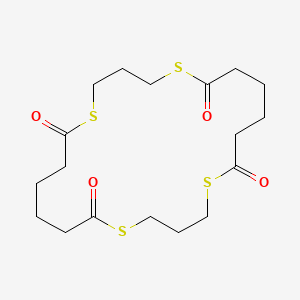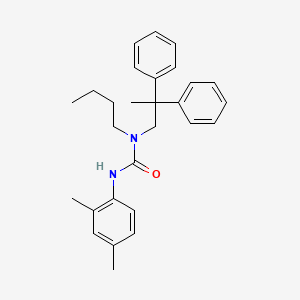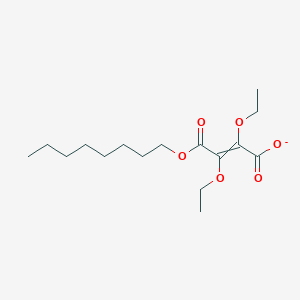
2,3-Diethoxy-4-(octyloxy)-4-oxobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diethoxy-4-(octyloxy)-4-oxobut-2-enoate is an organic compound with the molecular formula C16H27O6 It is characterized by its unique structure, which includes ethoxy and octyloxy groups attached to a butenoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethoxy-4-(octyloxy)-4-oxobut-2-enoate typically involves the esterification of 2,3-diethoxybut-2-enoic acid with octanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diethoxy-4-(octyloxy)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy and octyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,3-Diethoxy-4-(octyloxy)-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3-Diethoxy-4-(octyloxy)-4-oxobut-2-enoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include the modulation of enzyme activity and the alteration of metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Diethoxy-4-oxo-4-(pentadecyloxy)but-2-enoate: Similar structure but with a longer alkoxy chain.
2,3-Diethoxy-4-oxo-4-(hexyloxy)but-2-enoate: Similar structure but with a shorter alkoxy chain.
Uniqueness
2,3-Diethoxy-4-(octyloxy)-4-oxobut-2-enoate is unique due to its specific combination of ethoxy and octyloxy groups, which impart distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
89434-68-4 |
|---|---|
Fórmula molecular |
C16H27O6- |
Peso molecular |
315.38 g/mol |
Nombre IUPAC |
2,3-diethoxy-4-octoxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C16H28O6/c1-4-7-8-9-10-11-12-22-16(19)14(21-6-3)13(15(17)18)20-5-2/h4-12H2,1-3H3,(H,17,18)/p-1 |
Clave InChI |
VMBNSMHJYFDVQL-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCOC(=O)C(=C(C(=O)[O-])OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5'-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14399428.png)
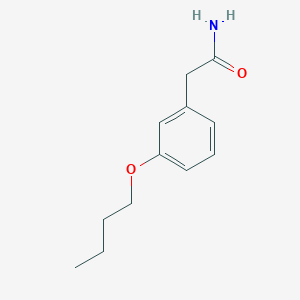
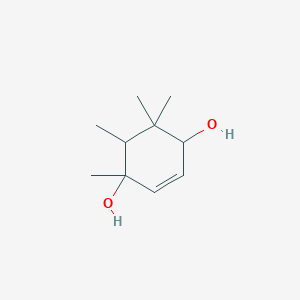
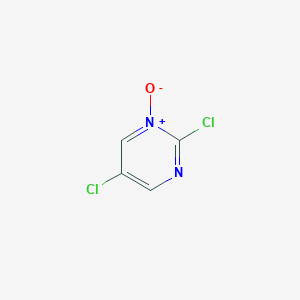

![N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide](/img/structure/B14399445.png)
